molecular formula C14H16N2O2 B1148904 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol CAS No. 119386-71-9

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

Cat. No.: B1148904
CAS No.: 119386-71-9
M. Wt: 244.292
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol can be synthesized through several methods. One efficient synthesis involves the reaction of a chiral mother diamine with appropriate aldehydes to form initial diimines, which then rearrange to give product diimines in the (S,S) form. The daughter diamines are obtained by hydrolysis of the product diimines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of chiral catalysts and ligands to ensure high enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of solvents like chloroform .

Chemical Reactions Analysis

Types of Reactions

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and in the presence of solvents such as ethanol or chloroform .

Major Products Formed

The major products formed from these reactions include enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives and Schiff base complexes .

Mechanism of Action

The mechanism of action of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol involves its ability to form stable complexes with metals and other molecules. This property is exploited in the synthesis of Schiff base complexes and other coordination compounds. The molecular targets and pathways involved include the formation of hydrogen bonds and resonance-assisted hydrogen-bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is unique due to its high enantiomeric purity and its ability to act as a key precursor in the synthesis of various enantiopure compounds. Its stereoselective properties make it highly valuable in the synthesis of complex molecules .

Properties

IUPAC Name

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPLGLZBUDMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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